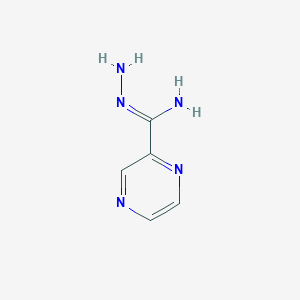

Pyrazine-2-carboximidohydrazide

Description

Properties

Molecular Formula |

C5H7N5 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CN=C(C=N1)/C(=N/N)/N |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carboximidohydrazide typically involves the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate. One method includes suspending the carbimidate in ethanol and adding hydrazine hydrate, followed by refluxing the mixture for 15 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-carboximidohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can yield pyrazine-2-carboxamide derivatives.

Substitution: It can participate in substitution reactions with various reagents to form different pyrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and various amines are employed in substitution reactions.

Major Products:

Oxidation: Pyrazine-2-carboxylic acid derivatives.

Reduction: Pyrazine-2-carboxamide derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Synthesis and Characterization

Research has shown that derivatives of pyrazine-2-carboximidohydrazide exhibit notable antimicrobial properties. A study synthesized several derivatives and assessed their in vitro activity against Gram-positive and Gram-negative bacteria. The compounds demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Mechanism of Action

The antimicrobial effectiveness of these compounds is attributed to their ability to penetrate bacterial cell walls, enhancing intracellular concentrations and overcoming resistance mechanisms. Structural modifications have been employed to improve their efficacy further, particularly against multidrug-resistant strains .

Antitubercular Properties

Recent investigations highlighted the antitubercular potential of this compound derivatives. A series of compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, two derivatives exhibited significant antitubercular activity, with low cytotoxicity towards normal cells, making them promising candidates for further development .

Anti-inflammatory and Antitumor Activities

Preliminary studies suggest that this compound may possess anti-inflammatory and antitumor properties. Research indicates that certain derivatives can inhibit specific cancer cell lines, showcasing IC50 values comparable to established chemotherapeutic agents . Further exploration into the mechanisms behind these activities is warranted to validate these findings.

Coordination Chemistry

This compound's structural characteristics allow it to form stable complexes with various metal ions. This property is being explored for applications in catalysis and sensor technology. The nitrogen and oxygen atoms in its structure facilitate coordination with metals, making it a valuable compound in materials science.

Case Studies on Applications

Several case studies have documented the synthesis and application of this compound derivatives:

- Antimicrobial Derivatives : A case study focused on synthesizing specific derivatives aimed at enhancing antibacterial activity through structural modifications. Results showed improved potency against resistant bacterial strains.

- Antitubercular Agents : Another study synthesized a new series of derivatives specifically targeting Mycobacterium tuberculosis. The findings indicated promising activity, leading to further pharmacological evaluations.

- Material Science Applications : Research documented the use of this compound in developing new materials for sensors due to its ability to form stable metal complexes.

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial Agents | Synthesis of derivatives for antibacterial properties | Potent activity against Staphylococcus aureus and others |

| Antitubercular Compounds | Evaluation against Mycobacterium tuberculosis | Notable activity with low cytotoxicity |

| Anti-inflammatory/Antitumor | Investigation into anti-inflammatory and anticancer effects | IC50 values comparable to established drugs |

| Coordination Chemistry | Formation of stable complexes with metal ions | Valuable for catalysis and sensor applications |

Mechanism of Action

The mechanism of action of pyrazine-2-carboximidohydrazide involves its interaction with DNA. It enhances the thermal denaturation of DNA, which can be utilized in various diagnostic and research applications . The compound’s molecular targets include DNA strands, where it likely interacts through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Pyrazine-2-carboxamide: Known for its use in tuberculosis treatment.

Pyrazine-2-carboxylic acid: A precursor in the synthesis of various pyrazine derivatives.

Pyrazine-2-amidoxime: A structural analogue with similar properties.

Uniqueness: Pyrazine-2-carboximidohydrazide is unique due to its ability to enhance DNA denaturation, which is not a common property among similar compounds. This makes it particularly valuable in genetic and molecular biology research .

Biological Activity

Pyrazine-2-carboximidohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine derivatives. The resulting compound features a hydrazide functional group that is crucial for its biological activity. The structural formula can be represented as:

Biological Activity Overview

Numerous studies have investigated the biological activities of pyrazine derivatives, including this compound. The following subsections detail its antimicrobial, anticancer, and other relevant biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimycobacterial properties. For example, derivatives of pyrazine-2-carboxylic acid have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . The activity is often attributed to the hydrazide moiety, which enhances interaction with bacterial enzymes.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid | 1.56 | Mycobacterium tuberculosis |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | 3.13 | Mycobacterium tuberculosis |

Anticancer Activity

In vitro studies have demonstrated that certain pyrazine derivatives, including those related to this compound, possess anticancer properties. Notably, a series of novel steroidal A-ring fused pyrazines showed significant antiproliferative activity against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer) . The mechanism of action may involve apoptosis induction and cell cycle arrest.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 12n | 0.93 | PC-3 |

| Compound 10d | TBD | MCF-7 |

Other Biological Activities

Beyond antimicrobial and anticancer effects, pyrazine derivatives have been explored for their antiviral and anti-inflammatory properties. For instance, certain substituted pyrazines have shown promise as inhibitors in various enzymatic pathways critical for pathogen survival .

Case Studies

- Antimycobacterial Evaluation : A study synthesized a series of hydrazone derivatives from pyrazine-2-carboxylic acid and evaluated their activity against Mycobacterium tuberculosis. While some derivatives were less effective than pyrazinamide, others showed comparable results, highlighting the potential for further optimization .

- Cytotoxicity Assessment : In evaluating the cytotoxic effects of synthesized compounds on human cell lines, it was found that many derivatives exhibited low cytotoxicity while maintaining significant antimicrobial activity .

Q & A

Q. What are the common synthetic routes for Pyrazine-2-carboximidohydrazide and its derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with pyrazine-2-carbonitrile under acidic conditions to form the hydrazide backbone. Substituted derivatives can be generated by introducing functional groups (e.g., benzo[d]thiazol-2-yl or benzo[d]imidazol-2-yl) through coupling reactions with activated pyrazine intermediates. Key steps include refluxing in ethanol or methanol, pH-controlled precipitation, and purification via recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Essential methods include:

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks in solid-state structures .

- NMR spectroscopy : Confirms proton environments and substituent positions (e.g., aromatic protons in pyrazine rings).

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in coordination chemistry?

This compound acts as a versatile ligand for transition metals (e.g., Ru(II), Mn(II)) due to its bifunctional N,O-donor sites. For instance, [Ru(L1)(CO)Cl(PPh₃)₂] complexes (where L1 = N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide) exhibit unique redox behavior and catalytic potential. Applications span biomimetic catalysis and photodynamic therapy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound-metal complexes?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal coordination.

- Temperature control : Mild heating (40–60°C) prevents ligand decomposition while promoting metal-ligand binding.

- Stoichiometric ratios : A 1:1 metal-to-ligand ratio minimizes uncoordinated species.

- Catalyst screening : Triphenylphosphine (PPh₃) aids in stabilizing low-valent metal centers .

Q. How should contradictions in reported biological activities of this compound derivatives be addressed?

Discrepancies in antimycobacterial or antifungal activities may arise from structural variations (e.g., electron-withdrawing vs. donating substituents) or assay conditions (e.g., pH, incubation time). Mitigation strategies include:

- Structure-activity relationship (SAR) studies : Systematic substitution at pyrazine and hydrazide moieties.

- Standardized protocols : Use microdilution assays (e.g., MIC₉₀ values) under controlled oxygen levels for replicability .

Q. What computational methods complement experimental studies on this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for ligand design.

- Molecular docking : Evaluates binding affinities to biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- Solvation models : Simulate solubility trends using COSMO-RS to guide solvent selection .

Q. What strategies ensure stability of this compound derivatives in biological assays?

- pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the hydrazide bond.

- Chelation additives : EDTA minimizes metal-induced degradation.

- Lyophilization : Stabilizes labile derivatives for long-term storage .

Data Contradiction Analysis

Q. Why do some studies report divergent antioxidant vs. pro-oxidant effects for this compound derivatives?

The dual behavior often depends on redox environments. Electron-rich derivatives (e.g., with –OH or –NH₂ groups) act as antioxidants by scavenging free radicals. In contrast, electron-deficient analogs (e.g., with –NO₂) may generate reactive oxygen species (ROS) under UV light. Researchers should:

- Quantify ROS production using fluorescence probes (e.g., DCFH-DA).

- Correlate redox potentials with substituent Hammett constants .

Methodological Integration

Q. How can crystallographic data resolve ambiguities in proposed reaction mechanisms?

Single-crystal X-ray structures of intermediates (e.g., Ru(II)-hydride complexes) provide direct evidence for mechanistic pathways. For example, crystallography confirmed hydride transfer in [Ru(L1)(CO)H(PPh₃)₂] during catalytic hydrogenation, ruling out radical-based mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.